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Compound of Interest

Ethyl 6-bromo-1H-indazole-3-
Compound Name:
carboxylate

Cat. No.: B1424967

An In-depth Technical Guide to Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-
6)

Foreword: The Strategic Value of the Indazole
Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned
the designation of "privileged scaffolds” due to their consistent appearance in a multitude of
biologically active compounds. The indazole nucleus is a prime example of such a scaffold,
prized for its rigid, bicyclic structure and its capacity for diverse hydrogen bonding interactions.
[1][2] Ethyl 6-bromo-1H-indazole-3-carboxylate, the subject of this guide, is a particularly
strategic derivative. The ester at the 3-position serves as a versatile chemical handle for amide
coupling and other modifications, while the bromine atom at the 6-position is an ideal anchor
for transition metal-catalyzed cross-coupling reactions. This combination of features makes it
an exceptionally valuable building block for constructing complex molecular architectures
aimed at a wide array of biological targets, from protein kinases to G-protein coupled receptors.
[3][4] This document provides a comprehensive overview of its synthesis, properties, reactivity,
and application, intended for the practicing research scientist.

Core Compound Characteristics
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A foundational understanding of a reagent begins with its fundamental physicochemical
properties. These data are crucial for reaction planning, purification, and safe handling.

Property Value Source(s)
CAS Number 885272-94-6 [3][5]
Molecular Formula C10H9BrN202 [3][4]
Molecular Weight 269.10 g/mol [3]
Appearance Yellow solid or powder [3]

Purity Typically =295% (HPLC) [3]

Boiling Point 406.4 °C at 760 mmHg

Store at 0-8 °C in a dry, well-
Storage ] [31[6]
ventilated place

6-Bromo-1H-indazole-3-
Synonyms o [31[4]
carboxylic acid ethyl ester

Synthesis Strategy: The Japp-Klingemann Approach

The construction of the indazole ring system can be achieved through several methodologies,
but for 3-carboxyindazole derivatives, a strategy employing the Japp-Klingemann reaction is
particularly effective and common.[7][8] This reaction facilitates the synthesis of arylhydrazones
from B-keto esters, which are poised for subsequent intramolecular cyclization to form the
indazole core.[7][9]

The causality behind this choice rests on the commercial availability of the precursors: 4-
bromo-2-methylaniline and diethyl oxalate. The sequence involves a diazotization of the aniline,
followed by a Japp-Klingemann coupling with a suitable [3-keto ester equivalent, and a final
acid-catalyzed cyclization.

Conceptual Synthetic Workflow
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Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol
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This protocol is a representative procedure synthesized from established methodologies for
indazole synthesis.[8][10][11]

Step 1: Diazotization of 4-Bromo-2-methylaniline

To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 6M hydrochloric acid, cool the
mixture to 0-5 °C using an ice-salt bath.

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal
temperature does not exceed 5 °C.

Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is
typically observed as a clear solution. This solution is used immediately in the next step.

Step 2: Japp-Klingemann Coupling

In a separate flask, dissolve diethyl 2-(oxomalonate) (1.1 eq) and sodium acetate (3.0 eq) in
a mixture of ethanol and water.

Cool this solution to 0-5 °C.

Slowly add the previously prepared cold diazonium salt solution to the (-keto ester solution
with vigorous stirring.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
The hydrazone product will typically precipitate as a colored solid.

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Cyclization to Ethyl 6-bromo-1H-indazole-3-carboxylate

o Add the crude hydrazone intermediate from Step 2 to a suitable high-boiling solvent such as
diphenyl ether or Dowtherm A.

 Alternatively, for a cleaner reaction, suspend the hydrazone in glacial acetic acid containing a
catalytic amount of concentrated sulfuric acid.
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» Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours, monitoring the
reaction progress by TLC.

» Upon completion, cool the reaction mixture to room temperature. If using a high-boiling
solvent, dilute with a non-polar solvent like hexane to precipitate the product. If using acetic
acid, pour the mixture into ice water.

o Collect the precipitated solid by filtration.
Step 4: Purification

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug
Discovery

The utility of Ethyl 6-bromo-1H-indazole-3-carboxylate stems from the distinct reactivity of its
three key functional domains. Understanding these allows for its strategic deployment in a
synthetic campaign.

» Indazole N-H (Acidity and Nucleophilicity): The proton on the indazole nitrogen is weakly
acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and
can be readily alkylated or acylated, allowing for modification at the N1 position. This is a
common strategy to modulate pharmacokinetic properties.[12]

» Ethyl Ester (Electrophilicity): The ester carbonyl is susceptible to nucleophilic attack. It can
be hydrolyzed to the corresponding carboxylic acid or, more commonly, converted directly to
a wide range of amides via aminolysis. This position is crucial for building out
pharmacophores that interact with protein targets.[13][14]

e Aryl Bromide (Cross-Coupling Handle): The C6-Br bond is a powerful tool for carbon-carbon
and carbon-heteroatom bond formation via transition metal-catalyzed reactions (e.g., Suzuki,
Sonogashira, Buchwald-Hartwig, Heck). This allows for the introduction of diverse aryl,
heteroaryl, or alkyl groups, profoundly impacting the molecule's biological activity.[4]
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Scaffold for Kinase Inhibitor Development

The indazole core mimics the purine structure of ATP, making it an excellent starting point for
designing ATP-competitive kinase inhibitors.[1] The functional handles on Ethyl 6-bromo-1H-
indazole-3-carboxylate allow for the systematic exploration of the chemical space around the
ATP binding pocket.

Ethyl 6-bromo-1H-indazole-3-carboxylate
(Core Scaffold)

Aryl Bromide
Reactivity

Aryl Bromide
Reactivity

N-H Reactivity N-H Reactivity / Ester Reactivity \ Ester Reactivity

N1-Posjtion Modification C3-Position Modification C6-Position

. E } - g ) ~ Suzuki Coupling Buchwald-Hartwig
(Alkylatlon (R X)) (Acylatlon (RCOCI)) ( Amidation (R-NHz) ) (Hydrolyss (NaOH) >AC|d) ( (Ar-B(OH):) ) ( (R2NH)
S~ = \ /
N\ 7/
N 7/

Diverse Library of
Potential Kinase Inhibitors

Click to download full resolution via product page
Caption: Role as a versatile scaffold in drug discovery.

This strategic diversification has led to the development of potent inhibitors for targets like p21-
activated kinase 1 (PAK1) and fibroblast growth factor receptor (FGFR).[1][14]

Spectroscopic Characterization Profile

Validation of the synthesis and purity of Ethyl 6-bromo-1H-indazole-3-carboxylate requires a
comprehensive spectroscopic analysis. The following table outlines the expected data for a
researcher working with this compound.
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Technique

Expected Observations

1H NMR

~13.5-14.0 ppm (s, 1H): Broad singlet for the N-
H proton. ~8.3-8.5 ppm (s, 1H): Singlet (or
narrow doublet) for the H7 proton. ~7.6-7.8 ppm
(d, 1H): Doublet for the H5 proton. ~7.4-7.6 ppm
(d, 1H): Doublet for the H4 proton. ~4.4-4.5 ppm
(9, 2H): Quartet for the -OCH:z- protons of the
ethyl group. ~1.4-1.5 ppm (t, 3H): Triplet for the
-CHs protons of the ethyl group.

13C NMR

~162-164 ppm: Carbonyl carbon of the ester.
~140-145 ppm: Quaternary carbons of the
indazole ring. ~110-130 ppm: Aromatic CH
carbons and the C-Br carbon. ~61-62 ppm: -
OCHe:- carbon of the ethyl group. ~14-15 ppm: -
CHs carbon of the ethyl group.

IR (cm™1)

~3200-3300: N-H stretching (can be broad).
~3000-3100: Aromatic C-H stretching. ~2850-
2980: Aliphatic C-H stretching. ~1710-1730:
C=0 stretching of the ester. ~1600, 1480: C=C

stretching of the aromatic ring.

Mass Spec (El)

m/z ~268 & 270: Molecular ion peaks (M* and
M++2) in an approximate 1:1 ratio, characteristic
of a single bromine atom. Fragment ions: Loss

of ethoxy (-OCzHs, m/z 45) or the entire ester
group.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

This compound is classified as harmful and an irritant.
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Hazard Class GHS Statement Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed GHSO07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritation GHSO07 (Exclamation Mark)
o H319: Causes serious eye )
Eye Irritation o GHSO07 (Exclamation Mark)
irritation
) H335: May cause respiratory )
STOT - Single Exposure GHSO07 (Exclamation Mark)

irritation

Recommended Handling Procedures:[6][15][16]

e Engineering Controls: Handle in a well-ventilated fume hood. Ensure an eyewash station and
safety shower are readily accessible.

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles with side shields, and a lab coat.

e Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with
skin, eyes, and clothing. Wash hands thoroughly after handling.

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area
away from incompatible materials such as strong oxidizing agents.[3][15]

Conclusion

Ethyl 6-bromo-1H-indazole-3-carboxylate is more than a simple chemical intermediate; it is a
carefully designed tool for the modern medicinal chemist. Its pre-installed functional handles at
key positions on the privileged indazole scaffold provide a reliable and efficient entry point into
vast chemical libraries. Its predictable reactivity and well-characterized nature make it a
cornerstone for programs targeting a multitude of diseases, particularly in the realm of oncology
and inflammatory conditions.[3] The protocols and data within this guide serve to empower
researchers to fully leverage the synthetic potential of this valuable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1424967#ethyl-6-bromo-1h-indazole-3-carboxylate-
cas-number-885272-94-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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